2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid
Description
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is a thiophene-based derivative featuring a hydrazinesulfonyl (-NH-NH-SO2-) substituent at the 5-position of the thiophene ring and an acetic acid moiety at the 2-position. The hydrazinesulfonyl group may confer unique reactivity, such as chelation capacity or antimicrobial activity, as seen in related compounds .
Properties
IUPAC Name |
2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-8-14(11,12)6-2-1-4(13-6)3-5(9)10/h1-2,8H,3,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXRBNYEJJMRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NN)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid can be synthesized through the reaction of sulfuric acid and hydrazine sulfate in the presence of sodium acetate. The reaction is carried out at a temperature of 70-80°C for about 4 hours. The resulting product is a white crystalline solid, which can be purified by recrystallization from ethanol or methanol
Chemical Reactions Analysis
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted thiophene derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted thiophenes.
Scientific Research Applications
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a source of hydrazine and a reagent for synthesizing various organic compounds.
Biochemistry: The compound is used as a substrate for enzymes and as a ligand in protein-ligand interactions.
Drug Discovery: It is utilized in the synthesis of peptides and as a reagent in drug discovery processes.
Polymer and Dye Synthesis: The compound is used in the synthesis of polymers, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid involves its role as a source of hydrazine, a highly reactive compound that can react with various organic compounds. It can also act as a catalyst in organic reactions by providing an active site for the reaction to occur. Additionally, the compound can act as a ligand in protein-ligand interactions, binding to the active site of an enzyme and activating its activity.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 5-position of the thiophene ring significantly influences physicochemical and biological properties. Key analogs include:
Biological Activity
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a hydrazinesulfonyl group and an acetic acid moiety. Its molecular formula is C₇H₈N₂O₂S, and it has a molecular weight of approximately 188.22 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine and subsequent functionalization to introduce the acetic acid group. The synthetic pathway can include:
- Formation of Thiophene Derivative : Starting from commercially available thiophene.
- Hydrazination : Reaction with hydrazine to introduce the hydrazinesulfonyl group.
- Acetylation : Final step to attach the acetic acid moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing thiophene rings can inhibit bacterial growth by disrupting cellular functions.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. A study highlighted its ability to inhibit mPGES-1, an enzyme involved in prostaglandin synthesis, indicating potential use in treating inflammatory conditions.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with specific enzymes such as mPGES-1, leading to decreased production of inflammatory mediators.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Study on Anticancer Activity :
- Evaluation of Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
